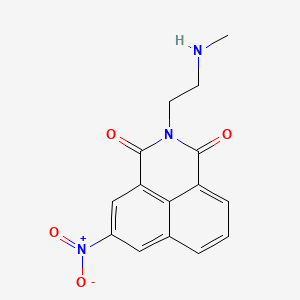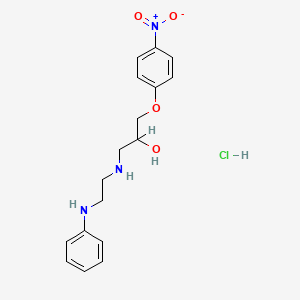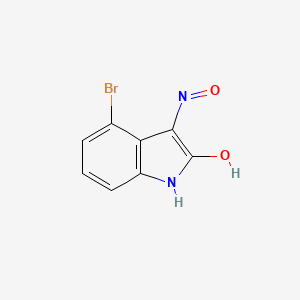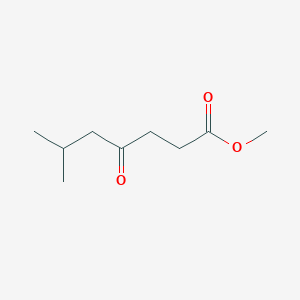
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group and a methylaminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- typically involves multi-step organic reactions. One common method involves the nitration of 1H-benzo[de]isoquinoline-1,3(2H)-dione, followed by the introduction of the methylaminoethyl group through a substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylaminoethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase by binding to a non-nucleoside binding site, thereby preventing viral replication . The compound’s effects are mediated through its interaction with key pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
1H-benzo[de]isoquinoline: A related compound with a similar core structure but lacking the nitro and methylaminoethyl groups.
1H-benzo[de]isoquinoline-1,3(2H)-diones: A series of compounds with variations in the functional groups attached to the core structure.
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(methylamino)ethyl)-5-nitro- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
属性
CAS 编号 |
79070-62-5 |
|---|---|
分子式 |
C15H13N3O4 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
2-[2-(methylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H13N3O4/c1-16-5-6-17-14(19)11-4-2-3-9-7-10(18(21)22)8-12(13(9)11)15(17)20/h2-4,7-8,16H,5-6H2,1H3 |
InChI 键 |
XLZNFXCHMYAZQQ-UHFFFAOYSA-N |
规范 SMILES |
CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)

![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)

![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)

![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)

